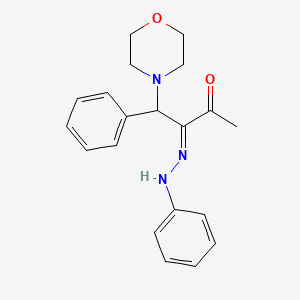
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone)
Description
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) is a complex organic compound with the molecular formula C14H19N3O2 This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a butanedione moiety
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3E)-4-morpholin-4-yl-4-phenyl-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)19(22-21-18-10-6-3-7-11-18)20(17-8-4-2-5-9-17)23-12-14-25-15-13-23/h2-11,20-21H,12-15H2,1H3/b22-19- |
InChI Key |
AEFBZVQDUUIDJG-QOCHGBHMSA-N |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1)/C(C2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)C(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) typically involves the reaction of 1-(4-Morpholinyl)-1-phenyl-2,3-butanedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylhydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)phenyl-2,6-bis(4-aminophenyl)pyridine: A compound with similar structural features, used in gas separation and other applications.
2-(4-Morpholinyl)pyrimidines: Known for their bioactive properties and used in medicinal chemistry.
Uniqueness
1-(4-Morpholinyl)-1-phenyl-2,3-butanedione 2-(phenylhydrazone) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholine ring and phenylhydrazone moiety make it particularly interesting for various research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


